molecular formula C10H14N2O3S2 B2440361 Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate CAS No. 403836-07-7

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate

Cat. No.: B2440361
CAS No.: 403836-07-7
M. Wt: 274.35
InChI Key: OEHGPWFRVKXICX-UHFFFAOYSA-N
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Description

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2-oxo-2-(thiazol-2-ylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Carboxylic acid

Scientific Research Applications

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

    2,4-Disubstituted thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring, which can exhibit different biological activities.

    Indole derivatives: Compounds containing an indole ring, which share some structural similarities and biological activities with thiazole derivatives.

Uniqueness

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the ester group allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

ethyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-2-15-9(14)3-5-16-7-8(13)12-10-11-4-6-17-10/h4,6H,2-3,5,7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHGPWFRVKXICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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